molecular formula C13H21ClN2O B1374883 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride CAS No. 1246172-68-8

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

Cat. No. B1374883
CAS RN: 1246172-68-8
M. Wt: 256.77 g/mol
InChI Key: MNPOTLKQYCQHJY-UHFFFAOYSA-N
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Description

Compounds like “2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative in a process known as amide coupling .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce amines and carboxylic acids. They can also participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Analytical Chemistry

In the realm of analytical chemistry, 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride is utilized for the development of analytical methods that can identify and quantify chemical substances. It serves as a reference compound in chromatography and mass spectrometry, aiding in the calibration of instruments and ensuring the accuracy of analytical results .

Biochemistry

Biochemically, this compound may be involved in enzyme inhibition studies to understand metabolic pathways. It could act as a substrate analog to study enzyme specificity or as an inhibitor to determine the active sites of enzymes .

Pharmacology

In pharmacology, 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride might be used in drug discovery and development processes. It could be a precursor or an intermediate in the synthesis of potential therapeutic agents. Its role in the modulation of biological pathways can be crucial for the development of new medications .

Materials Science

Materials science applications could involve the use of this compound in the synthesis of novel materials. Its chemical structure could be integral in creating polymers with specific properties or in the development of organic semiconductors for electronic devices .

Environmental Science

Environmental scientists might employ 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride in pollution analysis. It can be used as a tracer or marker to study the environmental fate of similar compounds. Additionally, it may help in understanding the degradation processes of organic compounds in various ecosystems .

Life Science Research

In life science research, this compound can be a part of molecular biology studies, such as gene expression analysis or protein-protein interaction assays. It may also be used in the study of cell signaling pathways, contributing to our understanding of cellular responses to external stimuli .

Controlled Environment and Cleanroom Solutions

This compound’s role extends to controlled environment applications, where it can be used in the formulation of cleaning agents or as a standard in contamination analysis. Its stability under various conditions makes it suitable for such applications .

Advanced Battery Science

Lastly, in advanced battery science, 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride could be investigated for its electrochemical properties. It might contribute to the development of high-performance electrolytes or as a component in the cathode material of batteries .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. This could include further studies to better understand its properties, development of new synthesis methods, or exploration of its potential uses in various fields .

properties

IUPAC Name

2-amino-N-butan-2-yl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-3-10(2)15-13(16)12(14)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPOTLKQYCQHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

CAS RN

1246172-68-8
Record name Benzenepropanamide, α-amino-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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